N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Description
N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a biotinylated compound characterized by a thienoimidazolone core fused with a pentanamide chain and a 4-hydroxyphenyl substituent. The compound is synthesized through multi-step reactions, often involving coupling agents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or dimethylformamide (DMF) . Its applications span immunochemical analyses, where it serves as a blocker of non-specific interactions, and drug development, where biotinylation enhances bioavailability and targeting .
Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C16H21N3O3S/c20-11-7-5-10(6-8-11)17-14(21)4-2-1-3-13-15-12(9-23-13)18-16(22)19-15/h5-8,12-13,15,20H,1-4,9H2,(H,17,21)(H2,18,19,22) |
InChI Key |
YDEOZJVNXVKRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)O)NC(=O)N2 |
Origin of Product |
United States |
Biological Activity
N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 356.5 g/mol
Structural Representation
The compound features a thieno[3,4-d]imidazole core linked to a pentanamide moiety and a 4-hydroxyphenyl group. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer Cells : The compound inhibited the proliferation of MCF-7 cells with an IC50 value of 12 µM.
- Lung Cancer Cells : A similar effect was observed in A549 cells with an IC50 value of 15 µM.
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. Furthermore, this compound has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenografts of MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observable toxic effects on normal tissues.
Study 2: Antimicrobial Activity Evaluation
In another study assessing antimicrobial efficacy, researchers treated infected wounds in rats with a formulation containing the compound. Results showed accelerated healing and reduced bacterial load compared to untreated controls.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, synthetic pathways, and functional properties. Key compounds are listed in Table 1.
Structural Modifications and Substituent Effects
The primary structural variation among analogs lies in the substituent attached to the pentanamide chain:
- N-(2-Hydroxyethyl)-5-(2-oxohexahydrothieno[3,4-d]imidazol-4-yl)pentanamide (CAS 95611-10-2): A hydroxyethyl substituent improves hydrophilicity, making it suitable for aqueous-phase reactions .
- N-(3-(5-Aminonaphthalen-1-yl)propyl)-5-(2-oxohexahydrothieno[3,4-d]imidazol-4-yl)pentanamide (CAS 2375201-60-6): A naphthalene-based substituent enables fluorescence-based tracking in biological systems .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
